GHV (sodium salt) is an analytical reference standard categorized as a sedative. GHV is an active metabolite of γ-valerolactone. This product is intended for research and forensic applications. GHV sodium salt is a sedative and active metabolite of γ-valerolactone.
Related Compounds
3-Hydroxybutyrate
Compound Description: 3-Hydroxybutyrate, also known as 3-hydroxybutyric acid, is a common monomer unit found in polyhydroxyalkanoates (PHAs). It is a chiral molecule, existing in both D- and L- isomers. []
Relevance: 3-Hydroxybutyrate is structurally similar to Sodium 4-hydroxypentanoate, sharing the same 3-hydroxyalkanoate backbone. The difference lies in the length of the alkyl chain, with 3-Hydroxybutyrate having one less carbon atom than Sodium 4-hydroxypentanoate. Both compounds are classified as 3-hydroxyalkanoates and are found as monomer units in PHAs. []
3-Hydroxydodecanoate
Compound Description: 3-Hydroxydodecanoate, a medium-chain 3-hydroxyalkanoate, is a monomer unit that can be incorporated into PHAs. []
Relevance: Similar to Sodium 4-hydroxypentanoate, 3-Hydroxydodecanoate belongs to the 3-hydroxyalkanoate family and acts as a building block for PHAs. The main difference is the significantly longer alkyl chain in 3-Hydroxydodecanoate compared to Sodium 4-hydroxypentanoate. []
3-Hydroxytetradecanoate
Compound Description: 3-Hydroxytetradecanoate is another medium-chain 3-hydroxyalkanoate found as a monomer unit in some PHAs. []
Relevance: 3-Hydroxytetradecanoate shares the core 3-hydroxyalkanoate structure with Sodium 4-hydroxypentanoate and serves as a monomer in PHAs. It differs in having a much longer alkyl chain compared to Sodium 4-hydroxypentanoate. []
3-Hydroxy-9-hexadecenoate
Compound Description: 3-Hydroxy-9-hexadecenoate is a long-chain unsaturated 3-hydroxyalkanoate, incorporating a double bond in its structure. It is present as a monomer unit in certain PHAs. []
Relevance: Despite having a longer alkyl chain and an unsaturated bond, 3-Hydroxy-9-hexadecenoate belongs to the same 3-hydroxyalkanoate family as Sodium 4-hydroxypentanoate and contributes to PHA formation as a monomer unit. []
3-Hydroxyhexadecanoate
Compound Description: 3-Hydroxyhexadecanoate is a long-chain saturated 3-hydroxyalkanoate found incorporated as a monomer unit within some PHAs. []
Relevance: Belonging to the 3-hydroxyalkanoate group, 3-Hydroxyhexadecanoate is structurally similar to Sodium 4-hydroxypentanoate, differing only in the length of the alkyl side chain. Both compounds contribute to the composition of PHAs as monomer units. []
3-Hydroxy-11-octadecenoate
Compound Description: 3-Hydroxy-11-octadecenoate, a long-chain unsaturated 3-hydroxyalkanoate containing a double bond, is present as a monomer unit in specific PHAs. []
Relevance: Similar to Sodium 4-hydroxypentanoate, 3-Hydroxy-11-octadecenoate is a 3-hydroxyalkanoate and is incorporated into PHAs. Despite having a significantly longer and unsaturated alkyl chain compared to Sodium 4-hydroxypentanoate, both share the same fundamental structure and are grouped together. []
3-Hydroxy-9-octadecenoate
Compound Description: 3-Hydroxy-9-octadecenoate is a long-chain unsaturated 3-hydroxyalkanoate found in some PHAs as a monomer unit. []
Relevance: Sharing the core 3-hydroxyalkanoate structure, 3-Hydroxy-9-octadecenoate is directly related to Sodium 4-hydroxypentanoate. Despite the difference in the alkyl side chain length and the presence of unsaturation, both compounds are classified as 3-hydroxyalkanoates and are found as monomer units in PHAs. []
3-Hydroxyoctadecanoate
Compound Description: 3-Hydroxyoctadecanoate is a long-chain saturated 3-hydroxyalkanoate present as a monomer unit in certain PHAs. []
Relevance: 3-Hydroxyoctadecanoate is structurally related to Sodium 4-hydroxypentanoate through their shared 3-hydroxyalkanoate backbone. Despite a considerable difference in the alkyl chain length, both are classified as 3-hydroxyalkanoates and are found in PHAs. []
4-Hydroxypentanoate
Compound Description: 4-Hydroxypentanoate is a five-carbon hydroxyalkanoate, with the hydroxyl group located on the fourth carbon. []
Relevance: 4-Hydroxypentanoate is directly related to Sodium 4-hydroxypentanoate as its corresponding acid. Both compounds share the same five-carbon backbone and hydroxyl group position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GDC-0349 is a potent inhibitor of the mammalian target of rapamycin (mTOR; Ki = 3.8 nM). It is selective for mTOR over a panel of 266 kinases at a concentration of 1 μM. GDC-0349 inhibits proliferation of PC3 prostate cancer cells in vitro (EC50 = 270 nM) and induces caspase-dependent apoptosis in head and neck squamous cell carcinoma (HNSCC) cells via inhibition of mTOR complex 1 (mTORC1) and mTORC2 and induction of autophagy. Oral administration of GDC-0349 (10-80 mg/kg) inhibits tumor growth in MCF7-neo/Her-2 breast and PC3 prostate cancer mouse xenograft models in a dose-dependent manner. It also reduces tumor growth in an A549 lung cancer mouse xenograft model when administered in combination with the PI3K inhibitor GDC-0941 or the MEK inhibitor cobimetinib (GDC-0973;). GDC-0349 is a small molecule anticaner drug candidate, being developed by Genentech. As of July 2012, Genentech has filed phase I trial of GDC-0349 for evaluating the Safety and Tolerability of GDC-0349 in Patients With Locally Advanced or Metastatic Solid Tumors or Non Hodgkin's Lymphoma.
GDC-0084, also known as RG7666 and Paxalisib, is a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor GDC-0084 specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway. This may result in the inhibition of both cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.
GDC-0326 is an inhibitor of phosphatidylinositol 3-kinase α (PI3Kα; Ki = 0.2 nM) that is 133-, 20-, and 51-fold selective for PI3Kα over PI3Kβ, PI3Kδ, and PI3Kγ, respectively. It inhibits proliferation of MCF7-neo/HER2 and PC3 cells (EC50s = 0.1 and 2.2 μM, respectively). In vivo, GDC-0326 (6.25 mg/kg) induces tumor regression in a KPL-4 mouse xenograft model. It also reduces tumor growth, tumor vasculature, and the number of liver and lymph node metastases in the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors. GDC-0326 is a potent and selective inhibitor of α-Isoform of Phosphoinositide 3-Kinase (PI3Kalpha inhibitor). GDC-0326 achieves a very high level of selectivity over other kinases. GDC-0326 has low plasma CL in human. Within the PI3 kinase family, there are four class I PI3K isoforms (α, β, δ, and γ). Of these isoforms, PI3Kα is the most commonly associated with cancers.
GDC-0425, also known as RG7602. is an oral, selective Chk1 inhibitor. GDC-0425 enhances gemcitabine (gem) efficacy in tumor xenograft models. Greater chemopotentiation is observed in cancer cell lines lacking p53 activity. GDC-0425 blocks the function of a protein called checkpoint kinase 1 (Chk1). GDC-0425 was safe and yielded responses in patients with a variety of cancer types, including triple-negative breast cancer, melanoma, and cancer of unknown primary, according to data from a phase I clinical trial presented at the AACR Annual Meeting 2015, held April 18-22.
GDC-0575, also known as ARRY-575 and RG7741, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis.
GDC-0575 is an inhibitor of checkpoint kinase 1 (Chk1; IC50 = 1.2 nM). It is greater than 30-fold selective for Chk1 over a panel of more than 450 wild-type and mutant kinases. GDC-0575 (500 nM) enhances apoptosis induced by cytarabine in HL-60, KG-1, U937, and ML-1 human acute myeloid leukemia (AML) cells. It nearly completely eliminates tumor burden in AML patient-derived xenograft (PDX) mouse models when administered at a dose of 7.5 mg/kg in combination with cytarabine. GDC-0575, also known as ARRY-575 and RG7741, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis.